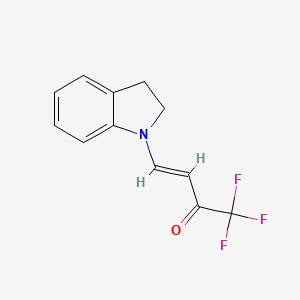

(E)-4-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoro-3-buten-2-one

Overview

Description

Indole derivatives, such as the one you’re asking about, are a class of compounds that have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . They are widely distributed in nature and are important in a variety of biological processes .

Synthesis Analysis

The synthesis of indole derivatives often involves the substitution of melatonin with various groups . For example, a study reported the synthesis of new melatonin receptor ligands obtained by 2-substitution of melatonin with (indol-1-yl)methyl, (isoindolin-2-yl)methyl, and (tetrahydroisoquinolin-2-yl)methyl groups .Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis

The chemical reactions involving indole derivatives can vary widely depending on the specific compound and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on the specific compound. For example, some compounds in this class have a boiling point of around 154-160 °C .Scientific Research Applications

Synthesis and Characterization

A strategic approach to synthesize fluorinated indole derivatives, such as 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones, has been developed. This methodology involves reactions of indole-2,3-dione and substituted bromoacetyl benzene, followed by cyclization reactions. The fluorination step utilizes diethylaminosulfur trifluoride, providing a straightforward pathway to these compounds, characterized by NMR and mass spectrometry. Some synthesized compounds demonstrated good antimicrobial activities against bacteria and fungi (Chundawat, Kumari, Sharma, & Bhagat, 2016).

Antimicrobial Evaluation

The antimicrobial potential of novel difluoromethylated indole derivatives was evaluated, revealing some compounds with significant activity. This finding highlights the relevance of structural modifications in enhancing biological activities, such as antimicrobial properties (Chundawat et al., 2016).

Nucleophilic Cyclization for Heterocycle Synthesis

The compound's structural motif has been utilized in nucleophilic cyclizations, demonstrating the essential role of fluorine atoms in facilitating these reactions. This process leads to the synthesis of fluorinated heterocycles, indicating the compound's utility in constructing complex molecular structures (Ichikawa, Wada, Fujiwara, & Sakoda, 2002).

Photophysical Studies

In related research, fluorinated β-diketonate complexes, including those with indole motifs, have been synthesized and characterized for their photoluminescence properties. These studies assess the impact of fluorination and chain length on luminescence intensity and lifetime, contributing to the development of materials for optical applications (Martín‐Ramos et al., 2013).

Catalysis and Chemical Transformations

The versatility of fluorinated indole derivatives in catalysis and chemical transformations has also been explored. For instance, lanthanoid, scandium, and hafnium triflates have been used for secondary benzylation reactions, showcasing the potential of these compounds in facilitating diverse chemical processes (Noji et al., 2003).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(E)-4-(2,3-dihydroindol-1-yl)-1,1,1-trifluorobut-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO/c13-12(14,15)11(17)6-8-16-7-5-9-3-1-2-4-10(9)16/h1-4,6,8H,5,7H2/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUWDTZFUWILAX-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C=CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=CC=CC=C21)/C=C/C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501326573 | |

| Record name | (E)-4-(2,3-dihydroindol-1-yl)-1,1,1-trifluorobut-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822201 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

428842-30-2 | |

| Record name | (E)-4-(2,3-dihydroindol-1-yl)-1,1,1-trifluorobut-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone](/img/structure/B2965838.png)

![2-(4-chlorophenoxy)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2965847.png)

![4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid](/img/structure/B2965851.png)

![N-(3,4-diethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2965854.png)